1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the piperazine derivative with a sulfonyl chloride, such as 4-chloro-2,5-dimethylbenzenesulfonyl chloride, under basic conditions.
Attachment of the Furylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a furylmethyl halide, such as 5-methyl-2-furylmethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-4-methylpiperazine: Similar structure but lacks the furylmethyl group.
1-[(4-methylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to the presence of both the sulfonyl and furylmethyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c1-13-11-18(14(2)10-17(13)19)25(22,23)21-8-6-20(7-9-21)12-16-5-4-15(3)24-16/h4-5,10-11H,6-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKRKRMMVIZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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